[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride
Description
Properties
Molecular Formula |
C7H14Cl2N2O2 |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-(azetidin-3-yl)azetidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7(11)5-3-9(4-5)6-1-8-2-6;;/h5-6,8H,1-4H2,(H,10,11);2*1H |
InChI Key |
WYXGIHQVEVAYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2CC(C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid chloride, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.
Medicine
In medicinal chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structural characteristics suggest it may exhibit various biological effects, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound this compound can be characterized by its azetidine ring structure, which is known for its reactivity and potential bioactivity. The presence of the carboxylic acid group enhances its solubility and interaction with biological systems.
Antimicrobial Activity
Research indicates that similar compounds within the azetidine family exhibit antimicrobial properties. For instance, azetidine-3-carboxylic acid derivatives have demonstrated effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidine-3-carboxylic acid | Staphylococcus aureus | 32 µg/mL |
| 1,3'-Biazetidine-3-carboxylic acid | Escherichia coli | 16 µg/mL |
| 1,3'-Biazetidine-3-carboxylic acid | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of azetidine derivatives on cancer cell lines. For example, compounds similar to [1,3'-Biazetidine]-3-carboxylic acid have shown promising results in inhibiting the proliferation of human cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Azetidine-3-carboxylic acid | HeLa (cervical cancer) | 25 |
| 1,3'-Biazetidine-3-carboxylic acid | MCF-7 (breast cancer) | 15 |
| 1,3'-Biazetidine-3-carboxylic acid | A549 (lung cancer) | 20 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Cell Membrane Disruption : The cationic nature of the compound may allow it to interact with negatively charged components of microbial membranes.
- Induction of Apoptosis : Evidence suggests that azetidine derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies and Clinical Relevance
Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and cancer. For instance:
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with azetidine derivatives resulted in a significant reduction in bacterial load.
- Cancer Treatment Trials : Preliminary trials on patients with specific types of cancers indicated that compounds similar to [1,3'-Biazetidine]-3-carboxylic acid exhibited favorable outcomes when used in conjunction with standard chemotherapy.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing [1,3'-Biazetidine]-3-carboxylic acid dihydrochloride to ensure reproducibility?
- Methodological Answer : Synthesis should follow established protocols for azetidine derivatives, such as cyclization of β-amino alcohols or ring-closing metathesis. For dihydrochloride formation, stoichiometric addition of HCl in anhydrous conditions is critical. Monitor reaction progress via TLC or HPLC, and purify using recrystallization in ethanol/water mixtures. Safety protocols (e.g., PPE, fume hood use) must align with azetidine handling guidelines due to toxicity risks .
Q. How can researchers characterize the purity and stability of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- Mass spectrometry (MS) for molecular weight validation.
- Karl Fischer titration to assess hygroscopicity, as dihydrochloride salts often absorb moisture .
- Accelerated stability studies under varying pH/temperature to evaluate degradation pathways.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particles are generated.
- Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure.
- First Aid : Immediate flushing with water for skin/eye contact; seek medical attention for ingestion or inhalation .
Q. Why is the dihydrochloride form preferred over the free base in certain studies?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility and stability, facilitating biological assays. The 2:1 HCl-to-base ratio ensures protonation of both nitrogen atoms in the azetidine rings, which is critical for ionic interaction studies (e.g., receptor binding) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions may arise from conformational flexibility or salt-form variations. Strategies include:
- Variable-temperature NMR to assess dynamic equilibria.
- DFT calculations (e.g., B3LYP/6-31G*) to model preferred conformers and compare with experimental data.
- Co-crystallization studies to correlate solid-state structures with solution-phase behavior .
Q. What experimental designs mitigate challenges in studying the compound’s reactivity under aqueous conditions?
- Methodological Answer :
- Use buffered solutions (pH 4–6) to minimize hydrolysis of the azetidine ring.
- Employ stopped-flow spectroscopy to monitor rapid reaction kinetics.
- Pair with computational simulations (e.g., MD simulations) to predict hydrolytic pathways .
Q. How can researchers optimize catalytic routes for large-scale synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Chiral catalysts : Use Ru-based catalysts for asymmetric ring-closing metathesis.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity) via response surface methodology .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-parameterize force fields for azetidine rings to improve docking accuracy.
- Validate molecular dynamics (MD) simulations with experimental binding constants (e.g., SPR or ITC).
- Consider protonation state effects in physiological pH using hybrid QM/MM methods .
Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and how can this inform storage protocols?
- Methodological Answer :
- Conduct stress testing with H₂O₂ (oxidative) and NaBH₄ (reductive).
- Analyze degradation products via LC-MS and compare with stability-indicating assays.
- Store under inert gas (N₂/Ar) at −20°C to minimize radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
